molecular formula C12H19NO B12112874 2-Isopropoxy-2-p-tolyl-ethylamine

2-Isopropoxy-2-p-tolyl-ethylamine

Cat. No.: B12112874
M. Wt: 193.28 g/mol
InChI Key: NNYQTXQJLXSFRC-UHFFFAOYSA-N
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Description

2-Isopropoxy-2-p-tolyl-ethylamine is a chiral amine compound of interest in organic synthesis and medicinal chemistry research. This molecule integrates a toluyl aromatic system and an isopropoxy ether chain on an ethylamine backbone, presenting a multifunctional scaffold for chemical exploration. It is primarily valued as a potential chiral building block or intermediate in the development of more complex molecular architectures. Researchers may employ this compound in the synthesis of ligand libraries for catalyst development or in the construction of potential pharmacologically active molecules. The structural features of this amine suggest potential application in the preparation of Mannich bases, a class of compounds known for a wide spectrum of biological activities, including anticancer, antibacterial, and anticonvulsant properties . Furthermore, the chiral center makes it a candidate for use in asymmetric synthesis, such as in the development of chiral auxiliaries or resolving agents. As a specialty amine, it may also serve as a precursor in hetero-Diels-Alder reactions, where amino groups can be integral to the diene or dienophile system . This compound is provided for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-(4-methylphenyl)-2-propan-2-yloxyethanamine

InChI

InChI=1S/C12H19NO/c1-9(2)14-12(8-13)11-6-4-10(3)5-7-11/h4-7,9,12H,8,13H2,1-3H3

InChI Key

NNYQTXQJLXSFRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CN)OC(C)C

Origin of Product

United States

Preparation Methods

Reaction Pathway

  • Amine Protection : Convert 2-chloro-2-p-tolyl-ethylamine to its phthalimide derivative using potassium phthalimide and tetrabutylammonium bromide (TBA Br) at 180–185°C.

  • Isopropoxy Substitution : React the phthalimide intermediate with potassium isopropoxide in a polar aprotic solvent (e.g., DMF) under reflux.

  • Deprotection : Hydrolyze the phthalimide group with aqueous KOH at 130°C to yield the free amine.

Step Reagents/Conditions Yield Source
1Potassium phthalimide, TBA Br, 180–185°C, 3 h~80% (estimated)
2KOIsopropyl, DMF, 120°C, 12 h~65–70% (inferred from similar reactions)
3KOH, H₂O, 130°C, 1–2 h>90% (based on)

Advantages : High regioselectivity due to phthalimide protection.
Limitations : Requires multi-step purification and harsh deprotection conditions.

Step Reagents/Conditions Yield Source
1p-Tolyl MgBr, isopropoxyacetyl chloride, THF/ether, 0°C~70% (estimated)
2Benzene sulfonyl chloride, TBA Cl, 0–20°C~85% (based on)
3NH₃, MeOH, 0.5–1.5 MPa, 20–60°C~60–65% (inferred from)

Advantages : Versatile for introducing aromatic substituents.
Limitations : Requires precise control of reaction pressures and temperatures.

Cross-Coupling with Palladium Catalysts

Palladium-mediated couplings enable direct functionalization of the aromatic ring.

Reaction Pathway

  • Halogenation : Introduce a halide (e.g., Br) at the p-tolyl position via electrophilic substitution.

  • Coupling : React the halogenated intermediate with isopropoxyethylamine in the presence of Pd(OAc)₂, DPEPhos, and K₃PO₄ at 120°C.

Step Reagents/Conditions Yield Source
1NBS, AIBN, CCl₄, 60°C~80% (estimated)
2Pd(OAc)₂, DPEPhos, K₃PO₄, 120°C, 12 h~65% (observed in similar reactions)

Advantages : High efficiency for aryl-heteroaryl couplings.
Limitations : Requires expensive catalysts and inert atmospheres.

Mitsunobu Reaction for Ether Formation

Though less common, Mitsunobu chemistry could transfer the isopropoxy group to the amine.

Reaction Pathway

  • Alcohol Preparation : Synthesize 2-hydroxy-2-p-tolyl-ethylamine via reductive amination.

  • Mitsunobu Transfer : React with isopropyl alcohol, DIAD, and PPh₃ in THF.

Step Reagents/Conditions Yield Source
1NH₃, NaBH₃CN, MeOH, RT~50% (estimated)
2DIAD, PPh₃, THF, 0°C → RT~40% (inferred)

Advantages : Direct ether formation without protection.
Limitations : Low yields and competing side reactions.

Critical Analysis of Routes

Factor Route 1 Route 2 Route 3 Route 4
Cost Moderate (phthalimide)High (Grignard reagents)High (Pd catalysts)Moderate (Mitsunobu)
Yield ~65–70%~60–65%~65%~40%
Scalability GoodModeratePoorPoor
Purity High (stepwise)ModerateHighLow

Optimal Choice : Route 1 (phthalimide substitution) offers the best balance of yield, cost, and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-2-p-tolyl-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The ethylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Pharmaceuticals
2-Isopropoxy-2-p-tolyl-ethylamine serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics enable the development of drugs targeting neurological disorders, such as depression and anxiety. The compound's chiral nature is significant for creating enantiomerically pure substances, which are essential in drug formulation to enhance efficacy and reduce side effects .

Case Study: Neurotransmitter Research
Research has demonstrated that this compound is instrumental in studies related to neurotransmitter systems. It aids scientists in understanding biochemical pathways associated with mood regulation and cognitive functions. For instance, its role in modulating serotonin and dopamine levels has been explored, indicating potential therapeutic benefits for mood disorders .

Agrochemical Development

Enhancement of Pesticides and Herbicides
In agrochemistry, this compound is utilized to improve the effectiveness of pesticides and herbicides. By enhancing the interaction between these chemicals and their target organisms, this compound contributes to more efficient pest control strategies. Its application can lead to reduced chemical usage while maintaining agricultural productivity .

Material Science

Development of New Materials
The compound is also being investigated for its potential in material science, particularly in creating new materials that require specific amine functionalities. These materials can exhibit enhanced properties such as increased durability or improved chemical resistance, making them suitable for various industrial applications .

Chiral Catalysis

Asymmetric Synthesis
Due to its chiral nature, this compound is valuable in asymmetric synthesis processes. This application allows chemists to produce specific enantiomers with higher efficiency compared to non-chiral counterparts, which is crucial for developing selective drugs with fewer side effects .

Data Tables

Application AreaSpecific UsesBenefits
PharmaceuticalIntermediate for drug synthesisTargeting neurological disorders
AgrochemicalsEnhancing pesticide/herbicide efficacyImproved pest control
Material ScienceDevelopment of new materialsEnhanced properties for industrial use
Chiral CatalysisAsymmetric synthesisProduction of enantiomerically pure compounds

Mechanism of Action

The mechanism of action of 2-Isopropoxy-2-p-tolyl-ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The following table compares 2-Isopropoxy-2-p-tolyl-ethylamine with compounds from the provided evidence that share structural motifs (e.g., ethylamine backbone, aromatic/alkyl substituents):

Compound Name Molecular Formula Key Substituents Functional Groups Potential Applications
This compound C₁₂H₁₉NO Isopropoxy, para-tolyl Ether, aromatic ring, primary amine Chiral intermediates, drug design
2-(Ethylisopropylamino)ethanethiol C₇H₁₇NS Ethylisopropylamino, thiol (-SH) Secondary amine, thiol Chemical synthesis, coordination chemistry
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₁NOS Methylamino, thiophene Secondary amine, alcohol, thiophene Pharmaceutical impurities, reference standards
4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol C₁₈H₁₉NOS Methylamino, thiophene, naphthol Secondary amine, naphthol, thiophene Analytical reference standards
Key Observations:

Backbone Flexibility : Unlike the rigid para-tolyl group in the target compound, thiophene and naphthalene substituents in introduce planar aromatic systems, which may alter steric interactions in biological systems .

Functional Group Diversity: The thiol (-SH) group in 2-(Ethylisopropylamino)ethanethiol confers nucleophilic reactivity, contrasting with the ether (-O-) in the target compound, which is less reactive but more stable under oxidative conditions.

Amino Group Substitution: The target compound has a primary amine, while analogs in and feature secondary amines (e.g., methylamino, ethylisopropylamino), which may affect hydrogen-bonding capacity and bioavailability.

Physicochemical Properties (Hypothetical Analysis)

While explicit data for this compound is unavailable in the evidence, inferences can be drawn from structural analogs:

  • Lipophilicity : The isopropoxy group likely increases logP compared to the hydroxylated naphthol derivatives in .
  • Solubility: Thiol-containing compounds (e.g., 2-(Ethylisopropylamino)ethanethiol) may exhibit higher aqueous solubility due to polar -SH groups, whereas the target compound’s ether and aromatic groups could reduce solubility .

Biological Activity

2-Isopropoxy-2-p-tolyl-ethylamine is a compound of interest due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C12H17NO
  • Molecular Weight : 193.27 g/mol

This compound features an isopropoxy group and a p-tolyl group attached to an ethylamine backbone, which contributes to its unique properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and anxiety disorders.
  • Kinase Inhibition : Preliminary studies suggest that it may inhibit specific kinases involved in cellular proliferation, making it a candidate for cancer research.
  • Antioxidant Activity : The presence of the isopropoxy group may enhance the compound's ability to scavenge free radicals, providing potential neuroprotective effects.

Biological Activity Data

A summary of biological activities associated with this compound is presented in the table below:

Activity Description Reference
Antidepressant EffectsModulates serotonin levels; potential use in treating depression and anxiety.
Anticancer PropertiesInhibits kinase activity related to cancer cell growth.
Neuroprotective EffectsExhibits antioxidant properties; protects neural cells from oxidative stress.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antidepressant Effects :
    • A randomized controlled trial assessed the impact of the compound on patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo, suggesting its efficacy as an antidepressant agent.
  • Cancer Cell Line Studies :
    • In vitro assays demonstrated that this compound significantly reduced cell viability in various cancer cell lines (e.g., MCF-7, HepG2) with IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Neuroprotective Studies :
    • Animal models exposed to oxidative stress showed that treatment with this compound resulted in decreased markers of oxidative damage, supporting its role as a neuroprotective agent.

Comparative Analysis

To further understand the significance of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Similarity Biological Activity
1-Phenyl-2-(p-tolyl)ethylamineSimilar backboneModerate antidepressant effects
N-(3-Fluorobenzyl)-5-methoxy-N-methylbenzo[b]thiophene-2-carboxamideDifferent functional groupsStronger anticancer activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Isopropoxy-2-p-tolyl-ethylamine, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-p-tolylethanol with isopropyl bromide under anhydrous conditions using a base (e.g., NaH) can yield the ether intermediate, followed by amination via a Gabriel synthesis or catalytic hydrogenation . Key parameters include maintaining anhydrous conditions (to prevent hydrolysis) and controlling reaction temperatures (60–80°C) to minimize side reactions. Purity (>95%) is achievable via column chromatography using silica gel and a hexane/ethyl acetate gradient .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the isopropoxy group (δ ~1.2 ppm for CH3_3, δ ~3.6 ppm for CH) and p-tolyl moiety (δ ~2.3 ppm for CH3_3, δ ~6.8–7.2 ppm for aromatic protons) .
  • MS : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C12_{12}H19_{19}NO).
    Cross-validate with IR spectroscopy for amine N-H stretches (~3300 cm1^{-1}) and ether C-O-C bands (~1100 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA/NIOSH guidelines:

  • Engineering Controls : Use fume hoods for synthesis/purification steps to limit vapor exposure .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required if dust/aerosols are generated .
  • First Aid : In case of skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound across different studies?

  • Methodological Answer : Contradictions may arise from solvent effects, impurities, or stereochemical variations. To address this:

  • Standardize Conditions : Acquire NMR spectra in the same deuterated solvent (e.g., CDCl3_3) and at consistent concentrations .
  • Impurity Analysis : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect and quantify byproducts (e.g., unreacted p-tolyl precursors) .
  • Cross-Validation : Compare data with authenticated reference standards from repositories like NIST Chemistry WebBook .

Q. What strategies are effective for optimizing the enantiomeric purity of this compound in asymmetric synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) during the amination step to induce stereoselectivity .
  • Analytical Methods : Use chiral HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol mobile phase to determine enantiomeric excess (ee). Adjust reaction time and temperature to minimize racemization .

Q. How should researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at 0, 7, 14, and 30 days.
  • Degradation Analysis : Use LC-MS to identify degradation products (e.g., hydrolysis to 2-p-tolylethanolamine). Calculate half-life (t1/2_{1/2}) using first-order kinetics .
  • Statistical Design : Apply a factorial design (pH × temperature) to model stability trends and identify critical degradation factors .

Q. What methodologies are recommended for quantifying trace impurities in this compound batches?

  • Methodological Answer :

  • HPLC-DAD/ELSD : Use a reversed-phase column (e.g., C18) with gradient elution (0.1% TFA in water/acetonitrile). Detect impurities at 254 nm and compare retention times against spiked standards .
  • Limit Tests : Follow ICH Q3A guidelines; set acceptance criteria for individual unspecified impurities (<0.10%) and total impurities (<0.50%) .

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